2-(2-Chlorophenyl)ethanamidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

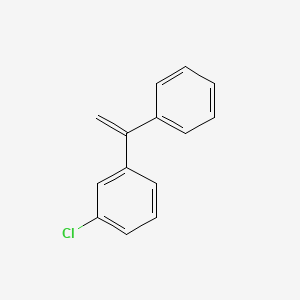

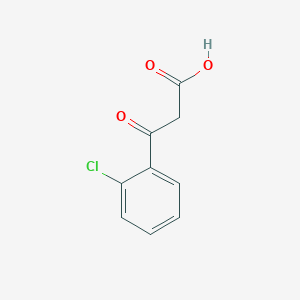

“2-(2-Chlorophenyl)ethanamidine” is a chemical compound with the linear formula C8H9ClN2 . It has been used in the synthesis of polymer-bound BOC substituted sulfamides .

Synthesis Analysis

The synthesis of this compound has been done in several steps. Initially, cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . The oxidation of the synthesized alkene by potassium permanganate gave the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of ketamine .Molecular Structure Analysis

The molecular formula of “2-(2-Chlorophenyl)ethanamidine” is C8H9ClN2 . The average mass is 168.624 Da and the monoisotopic mass is 168.045425 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(2-Chlorophenyl)ethanamidine” include the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, dehydration, oxidation, imination, and rearrangement .科学的研究の応用

Synthesis and Derivative Formation

- Derivative Synthesis : A study by Moskvina et al. (2015) developed a sequence for preparing 2-(4-chlorophenyl)-1-(2,4-dimetoxyphenyl)-3-(dimethylamino)prop-2-en-1-one. This involved heterocyclization of certain ketones to produce isoflavone, leading to the formation of various heterocycles like isoxazole, pyrazoles, and aminopyrimidine (Moskvina, Shilin, & Khilya, 2015).

Environmental Analysis and Extraction Techniques

- Environmental Analysis : Zhou et al. (2007) explored the use of TiO2 nanotubes as a novel solid-phase extraction adsorbent for environmental water samples, specifically targeting DDT and its metabolites, showcasing a potential application of 2-chlorophenyl derivatives in environmental analysis (Zhou, Ding, Xiao, Liu, & Guo, 2007).

Electrochemical Analysis

- Electrochemical ELISA Development : Valentini et al. (2003) developed an electrochemical enzyme-linked immunosorbent assay for the detection of DDT-related compounds, including p,p'-DDT and its metabolites, indicating the use of 2-chlorophenyl derivatives in advanced analytical methods (Valentini, Compagnone, Giraudi, & Palleschi, 2003).

Biological Activity and Interaction

- Uterine DNA Synthesis Stimulation : Ireland et al. (1980) investigated the impact of DDT on uterine wet weight and DNA synthesis in rats, providing insight into the biological interactions of chlorophenyl derivatives (Ireland, Mukku, Robison, & Stancel, 1980).

Medical Imaging and Diagnostic Agents

- Radioiodinated Analogs for Imaging : Counsell et al. (1968) reported the preparation of radioiodinated analogs of DDD for potential use in medical imaging, highlighting another application area of chlorophenyl derivatives (Counsell, Ranade, Pocha, Willette, & Diguilio, 1968).

Reproductive Health Implications

- Impact on Fetal Health : Longnecker et al. (2005) explored the relationship between maternal serum levels of DDT metabolites and fetal loss, indicating the significance of understanding the health implications of chlorophenyl compounds (Longnecker, Klebanoff, Dunson, Guo, Chen, Zhou, & Brock, 2005).

Biodegradation and Environmental Fate

- Metabolic Pathways in Organisms : Abou-Donia and Menzel (1968) studied the metabolism of DDT and its derivatives in chicks, providing insight into the biodegradation pathways of chlorophenyl compounds (Abou-Donia & Menzel, 1968).

Public Health and Disease Control

- DDT and Preterm Births : Research by Longnecker et al. (2001) associated DDE exposure with preterm births, highlighting public health concerns related to chlorophenyl compounds (Longnecker, Klebanoff, Zhou, & Brock, 2001).

作用機序

Target of Action

It has been demonstrated to have a cytotoxic action on ht-29 cells, a human colon cancer cell line .

Mode of Action

The compound interacts with its targets in a complex manner. It has been shown to downregulate the ATF6 arm of the ER stress pathway and c-Myc expression in HT-29 cells under a serum- and glucose-deprived condition . This suggests that 2-(2-Chlorophenyl)ethanamidine may induce cellular stress responses that lead to cell death .

Biochemical Pathways

The downregulation of the atf6 arm of the er stress pathway and c-myc expression suggests that it may interfere with protein folding and synthesis, as well as cell cycle regulation .

Pharmacokinetics

Its molecular weight (16862) and structure suggest that it may be well-absorbed and distributed in the body

Result of Action

The result of the action of 2-(2-Chlorophenyl)ethanamidine is cytotoxicity in HT-29 cells . This cytotoxicity is likely due to the induction of cellular stress responses and the downregulation of key proteins involved in cell survival and proliferation .

Action Environment

The action of 2-(2-Chlorophenyl)ethanamidine is influenced by the cellular environment. For instance, its cytotoxic action on HT-29 cells is observed under a serum- and glucose-deprived condition . This suggests that the compound may be more effective in certain environments, such as those found in rapidly proliferating tumor cells that often experience nutrient deprivation.

特性

IUPAC Name |

2-(2-chlorophenyl)ethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H3,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIXUTLAXXZBPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=N)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40507003 |

Source

|

| Record name | (2-Chlorophenyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenyl)ethanamidine | |

CAS RN |

55154-88-6 |

Source

|

| Record name | (2-Chlorophenyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(S)-cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1354587.png)